molecular formula C7H11NO2 B13082218 (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13082218
M. Wt: 141.17 g/mol
InChI Key: GSEADFBJEDRQEZ-DSEUIKHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclic core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or biochemical outcomes .

Comparison with Similar Compounds

Uniqueness: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1

InChI Key

GSEADFBJEDRQEZ-DSEUIKHZSA-N

Isomeric SMILES

C1CC2(C[C@H]1NC2)C(=O)O

Canonical SMILES

C1CC2(CC1NC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.